Gaba-AT-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gaba-AT-IN-1 is a compound known for its ability to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of γ-aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which is beneficial for treating various neurological disorders such as epilepsy and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gaba-AT-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:

Formation of the core structure: This step involves the use of starting materials such as substituted benzene rings and heterocyclic compounds.

Functionalization: Introduction of functional groups like amines, hydroxyls, or halogens to enhance the compound’s activity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

Use of catalysts: Catalysts may be employed to increase the reaction rate and efficiency.

Scale-up processes: Techniques such as continuous flow chemistry are used to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Gaba-AT-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Gaba-AT-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Helps in understanding the role of GABA in neurotransmission and neurological disorders.

Medicine: Potential therapeutic agent for treating epilepsy, anxiety, and other neurological conditions.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

Gaba-AT-IN-1 exerts its effects by inhibiting the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This inhibition prevents the degradation of γ-aminobutyric acid (GABA), leading to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increased levels help in reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

Vigabatrin: Another GABA-AT inhibitor used in the treatment of epilepsy.

Gabaculine: A potent inhibitor of GABA-AT with applications in neurological research.

Phenylethylidenehydrazine: An inhibitor of GABA-AT with potential therapeutic applications

Uniqueness

Gaba-AT-IN-1 is unique due to its ability to cross the blood-brain barrier effectively, making it a more potent and efficient inhibitor of GABA-AT compared to other similar compounds .

Biological Activity

GABA-AT-IN-1 is a compound that has garnered attention in recent years for its potential biological activities, particularly in relation to gamma-aminobutyric acid (GABA) and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of GABA and Its Metabolism

GABA is a crucial neurotransmitter in the central nervous system, primarily known for its inhibitory functions. It is synthesized from glutamate through the action of glutamic acid decarboxylase (GAD), with two isoforms, GAD65 and GAD67, being predominantly expressed in the brain and pancreas . The metabolism of GABA involves its conversion into succinate by GABA transaminase (GABA-T), which plays a significant role in maintaining GABA homeostasis .

This compound functions as an inhibitor of GABA-T, thereby increasing the availability of GABA in synaptic clefts. This mechanism is particularly relevant in conditions where GABAergic signaling is compromised, such as in various neurological disorders. By inhibiting GABA-T, this compound may enhance the inhibitory tone within neural circuits, potentially alleviating symptoms associated with anxiety, depression, and other mood disorders.

Case Studies and Clinical Trials

Case Study 1: Type 1 Diabetes Management

A clinical trial investigated the effects of oral GABA combined with GAD on pancreatic function in newly diagnosed children with Type 1 diabetes. While the primary outcome of preserving insulin production was not achieved, secondary outcomes indicated reduced serum glucagon levels, suggesting a role for GABA in modulating glucagon secretion . This study highlights the potential of GABA-related compounds like this compound in managing metabolic disorders.

Case Study 2: Neuroprotective Effects

Research has shown that elevated levels of GABA can protect against neurodegeneration by reducing oxidative stress and inflammation. In animal models, administration of compounds that increase GABA levels has been linked to improved cognitive function and neuroprotection . These findings suggest that this compound may have similar protective effects due to its role in enhancing GABA availability.

Table 1: Summary of Biological Activities Associated with this compound

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Longitudinal Studies : To assess the long-term effects and safety profile of this compound in diverse populations.

- Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its effects.

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents for synergistic effects.

Properties

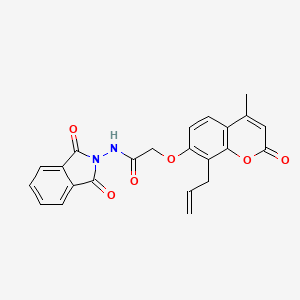

Molecular Formula |

C23H18N2O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)-2-(4-methyl-2-oxo-8-prop-2-enylchromen-7-yl)oxyacetamide |

InChI |

InChI=1S/C23H18N2O6/c1-3-6-17-18(10-9-14-13(2)11-20(27)31-21(14)17)30-12-19(26)24-25-22(28)15-7-4-5-8-16(15)23(25)29/h3-5,7-11H,1,6,12H2,2H3,(H,24,26) |

InChI Key |

RGSRMOMAPZQLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CC=C)OCC(=O)NN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.